molecular formula C20H28N2O2 B5543396 2-methyl-8-(5-phenylpentanoyl)-2,8-diazaspiro[4.5]decan-3-one

2-methyl-8-(5-phenylpentanoyl)-2,8-diazaspiro[4.5]decan-3-one

Cat. No. B5543396
M. Wt: 328.4 g/mol
InChI Key: NGQXRFGXFAPSHR-UHFFFAOYSA-N
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Description

Synthesis Analysis

A simple, fast, and cost-effective three-step synthesis method has been developed for the synthesis of 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, offering a facile pathway to the synthesis of N-1 monosubstituted spiro carbocyclic imidazolidine-2,4-diones, with an overall yield of 60% (Pardali et al., 2021).

Molecular Structure Analysis

The crystal and molecular structure of several diazaspirodecanone derivatives have been determined, revealing diverse conformations and structural characteristics vital for their chemical and biological activities. These structural analyses provide insights into the molecular framework and interaction potentials of such compounds (Wang et al., 2011).

Chemical Reactions and Properties

Various diazaspirodecanone derivatives have been synthesized and tested for their reactivity and potential as ligands for receptors, such as dopamine D2 receptors. These studies highlight the compound's moderate lipophilicity and high affinity for the targeted receptors, indicating their significance in developing potential therapeutic agents (Waterhouse et al., 1998).

Physical Properties Analysis

The physical properties of diazaspirodecanone derivatives, including their lipophilicity and radioligand binding efficiency, have been characterized. For instance, compounds with potential as dopamine D2 receptor ligands have been evaluated for their lipophilicity and binding affinities, providing valuable data for their pharmacological profiling (Waterhouse et al., 1998).

properties

IUPAC Name

2-methyl-8-(5-phenylpentanoyl)-2,8-diazaspiro[4.5]decan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O2/c1-21-16-20(15-19(21)24)11-13-22(14-12-20)18(23)10-6-5-9-17-7-3-2-4-8-17/h2-4,7-8H,5-6,9-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGQXRFGXFAPSHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2(CCN(CC2)C(=O)CCCCC3=CC=CC=C3)CC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-8-(5-phenylpentanoyl)-2,8-diazaspiro[4.5]decan-3-one

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